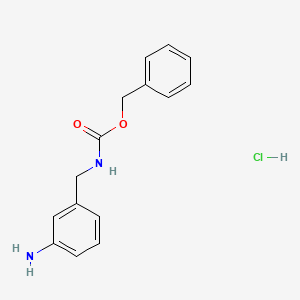

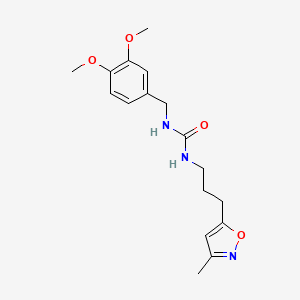

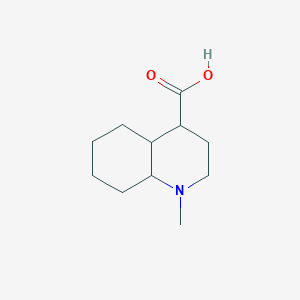

![molecular formula C20H17N5O2S3 B2481835 3-[(4-ethylphenyl)sulfonyl]-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892742-76-6](/img/structure/B2481835.png)

3-[(4-ethylphenyl)sulfonyl]-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Descripción general

Descripción

This compound belongs to a class of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, which are of interest due to their potential biological activities. While specific studies on this compound are rare, research on related thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines indicates their significance in medicinal chemistry, especially as selective serotonin 5-HT6 receptor antagonists (Ivachtchenko et al., 2010).

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including heterocyclization and nucleophilic substitution reactions. For instance, synthesis routes have been developed for pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones, showcasing the complexity and versatility of methods applied in creating such structures (Davoodnia et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis and Biological Study

A comprehensive study focused on the synthesis and biological evaluation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, including compounds structurally similar to the one of interest. These compounds were explored for their affinity and inhibition capabilities towards the serotonin 5-HT6 receptor. One of the derivatives demonstrated significant affinity in a radioligand binding assay, showcasing the potential of these compounds as selective 5-HT6 receptor ligands, which could be relevant for neuroscience and pharmacological research (Ivachtchenko et al., 2010).

Heterocyclic Chemistry Innovations

Research on the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones through heterocyclization processes showcases the chemical versatility and potential for creating novel compounds with potential applications in material science, catalysis, and pharmaceuticals (Davoodnia et al., 2008).

Antituberculous Activity

Structural analogs of triazolopyrimidines have been synthesized and analyzed for their tuberculostatic activity. This research illustrates the potential of such compounds in developing new treatments for tuberculosis, highlighting the importance of structural modification in medicinal chemistry for enhancing biological activity (Titova et al., 2019).

Antimicrobial Applications

A study on the synthesis, characterization, and antimicrobial activity of substituted tricyclic compounds, including those related to thienopyrimidines, has shown significant anti-bacterial and anti-fungal activities. This research opens up avenues for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Mittal et al., 2011).

Herbicidal Activity

The preparation of triazolo[1,5-a] pyrimidine-sulfonamide and their evaluation for herbicidal activity demonstrates the agricultural applications of such compounds. By inhibiting specific plant growth factors, these compounds could be developed into herbicides for controlling weed populations, thereby contributing to agricultural efficiency and food security (Shen De-long, 2005).

Mecanismo De Acción

Target of Action

The primary target of CHEMBL1394231 is the human urea transport protein, UTB (SLC14A1) . This protein plays a crucial role in the regulation of urea concentration and water balance in the body .

Mode of Action

CHEMBL1394231 acts as a small molecule inhibitor of UTB . By inhibiting this protein, the compound can disrupt the normal function of urea transport, potentially leading to diuretic effects .

Pharmacokinetics

Pharmacokinetic evaluations and modeling are crucial tools in understanding these properties . These methods can help correlate in vitro drug dissolution kinetics with their in vivo release and absorption kinetics .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other molecules can impact the compound’s stability and its interaction with its target. Additionally, the individual’s genetic background and overall health status can also influence the compound’s efficacy and potential side effects.

Direcciones Futuras

The compound has shown potential in decreasing maximum urinary concentration and increasing urination volume . Despite its short half-life in in vitro rat hepatic microsomes stability tests, an average inhibitor concentration can be reached in mice even 6 h after a single dose . These findings suggest potential future directions for research and therapeutic applications.

Propiedades

IUPAC Name |

10-(4-ethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S3/c1-2-13-5-7-15(8-6-13)30(26,27)20-19-22-18(21-12-14-4-3-10-28-14)17-16(9-11-29-17)25(19)24-23-20/h3-11H,2,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFZCWXRMHSLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

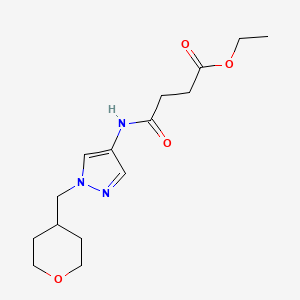

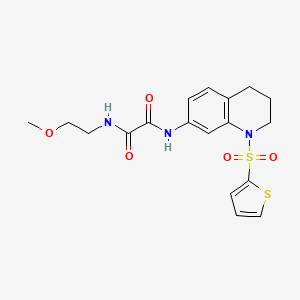

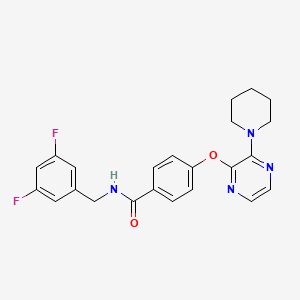

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2481756.png)

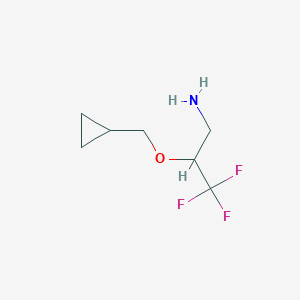

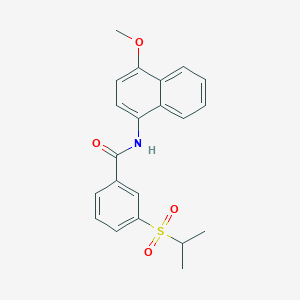

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2481763.png)

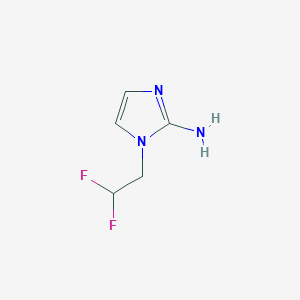

![3-Ethyl-8-((2-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2481769.png)

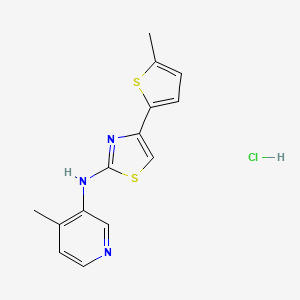

![N-(3,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481771.png)